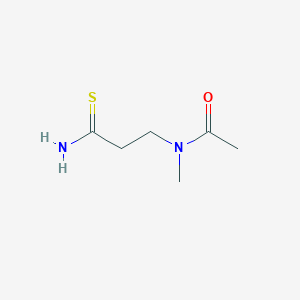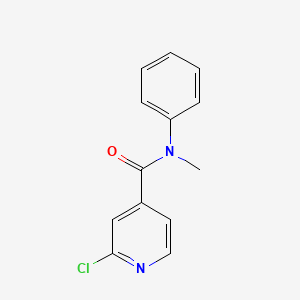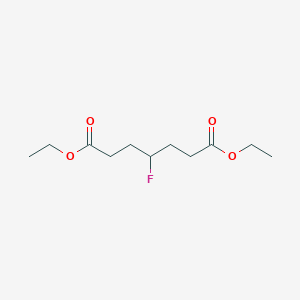
4-(2-オキソ-1,3-オキサゾリジン-3-イル)ブタン酸
概要
説明
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is a biochemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. It is commonly used in proteomics research and has various applications in scientific research .
科学的研究の応用
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid has a wide range of applications in scientific research:
作用機序
Mode of Action
The mode of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is currently unknown due to the lack of research on this specific compound. It’s known that the compound contains an oxazolidin-2-one and a β-amino acid group , which may influence its interaction with biological targets.
Biochemical Pathways
It’s known that the compound can be used in proteomics research , suggesting it may interact with proteins and potentially affect related biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , and its boiling point is predicted to be 466.6 °C at 760 mmHg . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid. For instance, the compound is stable at room temperature , suggesting it may be sensitive to temperature changes. Additionally, the compound may be suitable for application in aqueous solutions, which are relevant for biological systems .
生化学分析
Biochemical Properties
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s oxazolidinone ring and butanoic acid moiety allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and interactions with biomolecules. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, depending on its stability and degradation products .
Dosage Effects in Animal Models
The effects of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and biochemical pathways. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels .
Metabolic Pathways
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its function and interactions with biomolecules .
Subcellular Localization
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. This localization is crucial for understanding the compound’s role in cellular processes and its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-amino acid with an oxazolidinone derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The oxazolidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives .
類似化合物との比較
Similar Compounds
4-(2-Oxoindolin-3-yl)butanoic acid: This compound has a similar structure but contains an indolinone ring instead of an oxazolidinone ring.
4-(2-Oxo-1,3-oxazolidin-4-yl)acetic acid: This compound has an additional acetic acid group and is used in the study of β-pseudopeptide foldamers.
Uniqueness
4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic acid is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research make it a valuable compound in multiple fields .
特性
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-1-3-8-4-5-12-7(8)11/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFCIHCFICKKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-66-9 | |
| Record name | 4-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)


![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)



